2-(9,10-Dioxoanthracen-2-yl)acetonitrile

Description

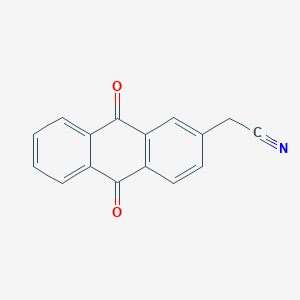

2-(9,10-Dioxoanthracen-2-yl)acetonitrile is a specialized organic molecule that merges the rigid, planar, and redox-active core of anthraquinone (B42736) with the versatile reactivity of an acetonitrile (B52724) functional group. Its systematic name, 2-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetonitrile, precisely describes its structure. scbt.combldpharm.com As a functionalized anthraquinone, it belongs to a class of compounds with profound historical and industrial importance, ranging from dyes to pharmaceuticals. The introduction of the cyanomethyl group at the C-2 position of the anthraquinone skeleton creates a molecule with potential for further chemical elaboration, making it a valuable intermediate and a target of study in synthetic chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 121831-04-7 bldpharm.com |

| Molecular Formula | C₁₆H₉NO₂ scbt.com |

| Molecular Weight | 247.25 g/mol scbt.com |

Anthraquinone, or 9,10-dioxoanthracene, is an aromatic organic compound consisting of three fused benzene (B151609) rings with two ketone groups in the central ring. This core structure is known for its chemical stability and its ability to undergo redox reactions. This compound is a derivative where a cyanomethyl group (-CH₂CN) has been substituted onto one of the outer aromatic rings.

The chemistry of anthraquinone derivatives is vast, with functionalization occurring at various positions on the aromatic skeleton. Substitution at the 2-position, as seen in the title compound, is a common strategy to modulate the electronic properties and reactivity of the molecule. The parent compound for such a substitution could logically be 2-methylanthraquinone (B1664562), a readily available industrial chemical. wikipedia.orgchemicalbook.com The conversion of the methyl group to a cyanomethyl group would represent a key synthetic transformation. The presence of the electron-withdrawing quinone and nitrile functionalities influences the electron density across the aromatic system, impacting its spectroscopic properties and reactivity in further chemical transformations.

The study of anthraquinones has a rich history that dates back to the isolation of the red dye alizarin (B75676) from madder root, a practice known since antiquity. The synthetic era began in the 19th century, leading to the large-scale production of synthetic dyes and pigments that revolutionized the textile industry.

Over the 20th century, the applications of anthraquinone derivatives expanded significantly beyond colorants. They found use as catalysts in the industrial production of hydrogen peroxide and as additives in the papermaking process. nih.gov A pivotal development in the field was the discovery of the potent biological activity of anthraquinone-based compounds. This led to the development of the anthracycline class of antibiotics and anticancer agents, such as doxorubicin (B1662922) and mitoxantrone, which are cornerstones of modern chemotherapy. nih.gov This trajectory from simple dyes to complex, life-saving pharmaceuticals highlights the enduring importance of the anthraquinone scaffold and provides the context for the continued synthesis of novel derivatives like this compound for potential new applications.

The attachment of an acetonitrile moiety to an anthracene (B1667546) or anthraquinone scaffold imparts unique chemical versatility. Acetonitrile (CH₃CN) is not only a common polar aprotic solvent but also a valuable C2 building block in organic synthesis. wikipedia.org When incorporated into a larger molecule as a cyanomethyl group (-CH₂CN), it offers several strategic advantages.

Reactive Methylene (B1212753) Group: The protons on the carbon atom adjacent to the nitrile group (the α-carbon) are acidic. This allows for deprotonation with a suitable base to form a carbanion, which can then act as a nucleophile in a variety of carbon-carbon bond-forming reactions, such as alkylations and aldol (B89426) condensations. This provides a direct method for extending the molecular structure from the anthraquinone core.

Electron-Withdrawing Nature: The nitrile group (C≡N) is strongly electron-withdrawing, which influences the electronic landscape of the entire anthraquinone system. This can affect the molecule's absorption of light, its redox potential, and the reactivity of the aromatic rings toward electrophilic or nucleophilic substitution.

Functional Group Transformations: The nitrile group is a versatile functional handle that can be converted into other important chemical groups. It can be hydrolyzed to form a carboxylic acid (-COOH) or a primary amide (-CONH₂) and can be reduced to form a primary amine (-CH₂NH₂). These transformations open pathways to a wide array of other derivatives, allowing for the synthesis of complex molecules for materials science or medicinal chemistry research.

By combining the stable and photoactive anthraquinone core with the reactive and transformable acetonitrile moiety, this compound stands as a promising intermediate for the synthesis of more complex functional molecules.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(9,10-dioxoanthracen-2-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9NO2/c17-8-7-10-5-6-13-14(9-10)16(19)12-4-2-1-3-11(12)15(13)18/h1-6,9H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDOFSHJOQBHGMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40377329 | |

| Record name | 2-(9,10-dioxoanthracen-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121831-04-7 | |

| Record name | 2-(9,10-dioxoanthracen-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 9,10 Dioxoanthracen 2 Yl Acetonitrile and Its Analogs

Established Synthetic Pathways for 2-(9,10-Dioxoanthracen-2-yl)acetonitrile

The traditional synthesis of the this compound core structure relies on well-established reactions, primarily the Friedel-Crafts acylation to construct the fundamental anthraquinone (B42736) skeleton. beilstein-journals.orgnih.govrsc.orgwikipedia.org

A common pathway begins with the reaction of phthalic anhydride (B1165640) with a suitably substituted benzene (B151609) derivative, such as toluene (B28343), in the presence of a Lewis acid catalyst like aluminum trichloride (B1173362) (AlCl₃). wikipedia.orgroyalsocietypublishing.org This acylation forms an o-benzoylbenzoic acid intermediate. Subsequent intramolecular cyclization of this intermediate, typically promoted by strong acid (e.g., concentrated sulfuric acid), yields the tricyclic anthraquinone core. beilstein-journals.orgroyalsocietypublishing.org In this case, starting with toluene would yield 2-methylanthraquinone (B1664562).

To arrive at the final acetonitrile (B52724) derivative, the methyl group of 2-methylanthraquinone must be converted to a cyanomethyl group (-CH₂CN). A plausible multi-step sequence for this transformation is as follows:

Halogenation: The methyl group is first activated through radical bromination, for instance, using N-Bromosuccinimide (NBS) under UV light or with a radical initiator. This step produces 2-(bromomethyl)anthracene-9,10-dione. Optimizing this step is crucial to prevent side reactions like dibromination. nih.gov

Cyanation: The resulting benzylic bromide is a reactive electrophile. It can then undergo a nucleophilic substitution reaction with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), to introduce the nitrile group and form the target compound, this compound. This is a standard method for converting alkyl halides to nitriles.

This established route, while effective, often involves harsh reagents, stoichiometric use of catalysts, and potentially hazardous intermediates, which has prompted the development of more advanced methodologies. acs.org

Novel Catalytic Approaches in the Synthesis of Anthracene-Acetonitrile Derivatives

Modern synthetic chemistry has increasingly turned to transition metal catalysis to forge carbon-carbon and carbon-heteroatom bonds with greater efficiency and selectivity. For the synthesis of anthracene-acetonitrile derivatives, palladium-catalyzed cross-coupling reactions represent a significant advancement over traditional methods. beilstein-journals.orgbeilstein-journals.org

A powerful and direct strategy is the palladium-catalyzed cyanomethylation of an aryl halide. organic-chemistry.orgnih.govresearchgate.net This approach can be applied to synthesize this compound by starting with 2-bromoanthraquinone (B1267325), which can be prepared from anthraquinone itself.

One innovative one-pot protocol involves a domino reaction sequence:

Suzuki Coupling: 2-bromoanthraquinone is coupled with a cyanomethyl surrogate, such as isoxazole-4-boronic acid pinacol (B44631) ester, using a palladium catalyst like PdCl₂(dppf). organic-chemistry.orgnih.gov

In-situ Fragmentation: The Suzuki coupling product then undergoes a base-induced fragmentation and deformylation sequence under the reaction conditions. organic-chemistry.org

This domino reaction effectively installs the cyanomethyl group directly onto the anthraquinone core in a single pot. The process benefits from the high functional group tolerance and efficiency typical of palladium catalysis. Under optimized conditions with a suitable base (e.g., potassium fluoride) and solvent (e.g., DMSO/H₂O) at elevated temperatures, this method can provide arylacetonitriles in high yields, often up to 88%. organic-chemistry.orgnih.gov This catalytic approach avoids the need to prepare and isolate the reactive bromomethyl intermediate required in the established pathway.

| Catalyst System | Substrate | Reagent | Product | Key Advantage |

| PdCl₂(dppf) / KF | 2-Bromoanthraquinone | Isoxazole-4-boronic acid pinacol ester | This compound | Direct, one-pot cyanomethylation |

| Rhodium(I) complexes | Arylboronic acids / Alkynes | - | Substituted Anthracenes | Selective construction of complex anthracene (B1667546) cores |

| Gold(III) Chloride | o-Alkynyldiarylmethanes | - | Substituted Anthracenes | Mild reaction conditions for cyclization |

Optimization Strategies for Yield and Purity in this compound Synthesis

Optimizing the synthesis of this compound is critical for maximizing product yield and ensuring high purity, which is essential for its potential applications. Optimization strategies target various reaction parameters for both established and novel synthetic routes. nih.gov

For the traditional Friedel-Crafts pathway, key parameters to optimize include:

Catalyst Loading: The molar ratio of the Lewis acid (e.g., AlCl₃) to the reactants can significantly impact the reaction rate and the formation of byproducts. royalsocietypublishing.org

Solvent and Temperature: While some Friedel-Crafts acylations are performed in a solvent like dichloromethane (B109758) or nitrobenzene (B124822), solvent-free conditions are also possible. rsc.org Temperature control is crucial to manage the exothermicity of the reaction and prevent side reactions or degradation.

Reactant Stoichiometry: Using a slight excess of one reactant can drive the reaction to completion but may complicate purification.

In novel catalytic methods, such as palladium-catalyzed cyanomethylation, optimization focuses on the components of the catalytic system. organic-chemistry.orgnih.gov

| Parameter | Condition A | Yield A (%) | Condition B | Yield B (%) | Rationale for Optimization |

| Catalyst | Pd(PPh₃)₄ | 65 | PdCl₂(dppf) | 88 | Ligand choice affects catalyst stability and activity. |

| Base | Na₂CO₃ | 50 | KF | 85 | Base strength influences the critical fragmentation step. |

| Solvent | Toluene | 45 | DMSO/H₂O | 82 | Solvent polarity and aprotic nature can accelerate the reaction. |

| Temperature | 100 °C | 60 | 130 °C | 88 | Higher temperature is needed to drive the fragmentation. |

Purification is a final, critical step. Common methods for purifying anthraquinone derivatives include:

Principles of Green Chemistry in the Synthesis of this Anthraquinone Derivative

The principles of green chemistry aim to reduce the environmental impact of chemical processes. rsc.org Applying these principles to the synthesis of anthraquinone derivatives involves developing more sustainable and less hazardous methodologies. acs.orgnumberanalytics.comorganic-chemistry.org

Key green chemistry strategies relevant to this synthesis include:

Use of Solid Acid Catalysts: Traditional Friedel-Crafts acylations often use stoichiometric amounts of AlCl₃, which generates significant aqueous waste during workup. Replacing this with reusable solid acid catalysts, such as sulfated zirconia or zeolites, minimizes waste and allows for easier catalyst separation. rsc.org

Metal- and Halogen-Free Acylations: Novel methods have been developed that avoid metal and halogen-containing reagents altogether. For example, using methanesulfonic anhydride as a promoter for Friedel-Crafts acylation generates minimal, non-metallic waste streams. acs.orgorganic-chemistry.org

Alternative Solvents and Conditions: The search for greener solvents involves replacing hazardous options like nitrobenzene or chlorinated hydrocarbons. rsc.org Water is an ideal green solvent, and some anthraquinone syntheses have been successfully performed in aqueous media. Furthermore, solvent-free reactions, often assisted by microwave irradiation, can dramatically reduce reaction times and waste. numberanalytics.com

Atom Economy: Catalytic routes, such as the palladium-catalyzed cyanomethylation, inherently offer better atom economy compared to multi-step classical routes that may involve protecting groups or stoichiometric reagents.

| Traditional Method | Green Alternative | Key Advantage |

| AlCl₃ (stoichiometric) | Sulfated Zirconia (catalytic) | Reusable catalyst, reduced waste. rsc.org |

| Nitrobenzene (solvent) | Solvent-free / Microwave | No solvent waste, faster reaction. numberanalytics.com |

| Acyl Chlorides | Carboxylic Acids / Anhydrides | Less corrosive, benign byproducts. acs.orgnumberanalytics.com |

| Multi-step synthesis | One-pot catalytic reaction | Higher atom economy, less waste. |

Flow Chemistry Techniques for Scalable Production of this compound

For the scalable and safe production of fine chemicals, continuous flow chemistry has emerged as a powerful technology. nih.gov This approach involves pumping reagents through a network of tubes or microreactors where the reaction occurs. It offers significant advantages over traditional batch processing, particularly for the synthesis of anthraquinone derivatives. mdpi.comresearchgate.net

A study on the synthesis of 1-aminoanthraquinone (B167232) via high-temperature ammonolysis highlights the benefits of flow chemistry:

Enhanced Safety: Many reactions, including those for anthraquinone synthesis, can be highly exothermic or involve hazardous reagents. The small reactor volume in flow systems allows for superior heat dissipation and control, minimizing the risk of thermal runaways. mdpi.comresearchgate.net

Precise Process Control: Parameters such as temperature, pressure, residence time, and reagent stoichiometry can be controlled with high precision, leading to better reproducibility and selectivity.

Scalability: Production can be scaled up by running the system for longer periods or by using multiple reactors in parallel ("scaling out"), avoiding the challenges associated with scaling up large batch reactors.

Improved Efficiency: The enhanced heat and mass transfer in microreactors can lead to significantly shorter reaction times and higher yields.

In the synthesis of 1-aminoanthraquinone, optimization using a flow system allowed researchers to achieve an ~88% yield with a residence time of just 4.3 minutes at 213 °C. mdpi.comresearchgate.net This demonstrates the potential for developing highly efficient and scalable processes for other derivatives like this compound.

| Parameter | Value | Effect on Yield |

| Temperature | 195 °C | 85.3% (at 3 min) |

| 213 °C | ~88% (at 4.3 min) | |

| Residence Time | 1 min | Lower |

| 4.3 min | Optimal | |

| 9 min | Plateau / slight decrease | |

| Molar Ratio (Reagent:Substrate) | 3.0 | Lower |

| 4.5 | Optimal | |

| 7.5 | Diminishing returns |

This table is based on data for the flow synthesis of a related anthraquinone derivative and illustrates typical optimization trends. mdpi.comresearchgate.net

Mechanistic Investigations of Chemical Reactivity of 2 9,10 Dioxoanthracen 2 Yl Acetonitrile

Electron Transfer Processes Involving the 9,10-Dioxoanthracene Core

The 9,10-dioxoanthracene core is a well-known electron acceptor, a characteristic that is central to its chemical and biological activity. Upon excitation or in the presence of a suitable electron donor, it can readily accept an electron to form a radical anion. This process is a key step in many of its reactions. For instance, quinones are recognized for their excellent electron-accepting and hydrogen-abstracting capabilities.

In photoinduced electron transfer (PET) processes, the anthraquinone (B42736) moiety can act as the acceptor. Studies on related donor-π-acceptor (D-π-A) systems, such as (E)-9-(4-nitrostyryl)anthracene, demonstrate that the acceptor part of the molecule can be reduced by an external electron donor like N,N-diethylaniline, leading to the formation of a radical anion. ias.ac.in Similarly, the anthraquinone core of 2-(9,10-Dioxoanthracen-2-yl)acetonitrile is expected to facilitate the generation of charge-separated species. ias.ac.in The stability of the resulting radical anion is enhanced by the delocalization of the negative charge over the extensive aromatic system.

Furthermore, the reduced forms of anthraquinone derivatives, such as the radical anion or the semiquinone anion, can themselves become potent single-electron donors upon visible-light excitation, enabling them to participate in reductive transformations. This dual role as both an electron acceptor and a photo-activatable electron donor is a hallmark of anthraquinone chemistry.

Reactivity of the Acetonitrile (B52724) Group in Organic Transformations

The acetonitrile group (-CH₂CN) attached to the anthraquinone core possesses significant reactivity, primarily due to the electron-withdrawing nature of the nitrile (CN) group. This property acidifies the adjacent methylene (B1212753) (-CH₂) protons, making them susceptible to deprotonation by a base and rendering the carbon atom of the nitrile group electrophilic.

Knoevenagel Condensations and Related Carbocation Reactions

The Knoevenagel condensation is a nucleophilic addition of a compound with an active hydrogen to a carbonyl group, which is typically followed by dehydration to yield an α,β-unsaturated product. wikipedia.org The methylene group in this compound is an "active methylene" or "active hydrogen" compound because the strongly electron-withdrawing nitrile group facilitates its deprotonation even by a mild base to form a stabilized carbanion (enolate ion). wikipedia.org

This carbanion can then act as a nucleophile, attacking aldehydes or ketones to form a C-C bond. jocpr.com The initial adduct, a β-hydroxy nitrile, typically undergoes spontaneous elimination of water to produce a conjugated system. This reaction is a fundamental tool for carbon-carbon bond formation and has been used in the synthesis of fine chemicals, pharmaceuticals, and various heterocyclic compounds. jocpr.comresearchgate.net The reaction is often catalyzed by weak bases like amines (e.g., piperidine) or their salts. wikipedia.org

General Knoevenagel Condensation Mechanism:

| Step | Description |

|---|---|

| 1. Deprotonation | A base removes a proton from the active methylene group of this compound, forming a resonance-stabilized carbanion. |

| 2. Nucleophilic Attack | The carbanion attacks the electrophilic carbonyl carbon of an aldehyde or ketone. |

| 3. Protonation | The resulting alkoxide intermediate is protonated (often by the conjugate acid of the base) to form a β-hydroxy nitrile. |

| 4. Dehydration | The β-hydroxy nitrile undergoes elimination of a water molecule to yield the final α,β-unsaturated nitrile product. |

Nucleophilic Additions to the Nitrile Functionality

The carbon-nitrogen triple bond of the nitrile group is polarized, with the carbon atom being electrophilic. This allows for nucleophilic additions across the triple bond, a reaction pathway analogous to additions to carbonyl groups. chemistrysteps.comlibretexts.org

Common nucleophilic additions to nitriles include:

Hydrolysis: Nitriles can be hydrolyzed in acidic or basic aqueous solutions to first form an amide, which is then further hydrolyzed to a carboxylic acid. chemistrysteps.comlibretexts.org The base-catalyzed mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. libretexts.org

Reduction: Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org This reaction proceeds via two successive nucleophilic additions of a hydride ion. libretexts.org Using a milder reducing agent such as diisobutylaluminium hydride (DIBAL-H) can lead to the formation of an aldehyde after hydrolysis of the intermediate imine. libretexts.org

Reaction with Organometallic Reagents: Grignard reagents or organolithium reagents add to the nitrile carbon to form an intermediate imine anion. libretexts.org Subsequent hydrolysis of this intermediate yields a ketone. libretexts.org

Photochemical Reactivity and Excited State Chemistry of this compound

The photochemistry of this compound is dominated by the anthraquinone core, a well-studied chromophore. Anthraquinone derivatives absorb UV light, which promotes them to an electronically excited state. mdpi.com These excited states are pivotal in initiating photochemical reactions, often involving electron transfer. mdpi.com

Upon absorption of UV light, the molecule is promoted to an excited singlet state (S₁), which can then undergo intersystem crossing (ISC) to a more stable triplet state (T₁). ias.ac.in The triplet states of anthraquinones are known to be reactive intermediates. ias.ac.in For example, photoexcited anthraquinones can abstract hydrogen atoms from suitable donors or participate in electron transfer reactions. ias.ac.inkyoto-u.ac.jp

The excited states of anthraquinone derivatives can interact with biological molecules like DNA, where an electron transfer from guanine (B1146940) nucleobases to the excited photosensitizer can occur, leading to oxidative damage. mdpi.com The efficiency of such processes depends on the accessibility of charge-transfer states. mdpi.com The excited-state dynamics can be complex, with studies on some derivatives revealing the existence of multiple excited triplet states with different characteristics and lifetimes. ias.ac.in For instance, picosecond laser photolysis has been used to characterize the internal conversion times between different triplet states. ias.ac.in The solvent environment can also significantly influence the photochemical pathways, as seen in the differing electron transfer mechanisms for some derivatives in polar versus non-polar solvents. ias.ac.inresearchgate.net

Redox Chemistry and Electrochemical Behavior of this compound

The redox behavior of this compound is centered on the anthraquinone moiety, which is electrochemically active and undergoes reversible reduction processes.

Anodic and Cathodic Processes and Potentials

In aprotic solvents like acetonitrile, anthraquinone and its derivatives typically undergo two successive one-electron reductions in the cathodic (negative potential) region. researchgate.net These processes correspond to the formation of the radical anion (AQ•⁻) and then the dianion (AQ²⁻). researchgate.netnih.gov

AQ + e⁻ ⇌ AQ•⁻ (First reduction)

AQ•⁻ + e⁻ ⇌ AQ²⁻ (Second reduction)

Cyclic voltammetry studies of various anthraquinone derivatives on gold or glassy carbon electrodes in acetonitrile show that the first reduction step is generally reversible or nearly reversible. researchgate.net The second step is often quasi-reversible. researchgate.net The exact reduction potentials are influenced by the nature and position of the substituents on the anthraquinone ring. Electron-withdrawing groups, like the acetonitrile group, are expected to shift the reduction potentials to more positive values, making the molecule easier to reduce compared to unsubstituted anthraquinone.

The presence of cations from the supporting electrolyte, such as lithium ions (Li⁺), can influence the reduction process by forming ion pairs or complexes with the electrogenerated radical anion, which can be observed as a shift in the reduction potential. nih.gov

Anodic (oxidation) processes for the core anthraquinone structure are generally observed at much higher positive potentials and are often irreversible. The specific anodic behavior would depend on the stability of the resulting radical cation and its subsequent reactions.

Illustrative Electrochemical Data for Anthraquinone Derivatives in Acetonitrile This table presents typical potential ranges for the two main reduction peaks of anthraquinone derivatives based on published studies. Exact values for this compound would require experimental measurement.

| Process | Description | Typical Potential Range (vs. Ag/AgCl) | Reversibility |

| First Cathodic Peak (Epc1) | AQ → AQ•⁻ | -0.8 V to -1.2 V | Reversible / Quasi-reversible |

| Second Cathodic Peak (Epc2) | AQ•⁻ → AQ²⁻ | -1.4 V to -1.8 V | Quasi-reversible / Irreversible |

Electron Affinity and Ionization Potential Studies

The 9,10-anthraquinone core is a well-known electron acceptor. The adiabatic electron affinity of the unsubstituted 9,10-anthraquinone has been determined to be approximately 1.59 eV. aip.org This value indicates a thermodynamically favorable process for the formation of a radical anion upon accepting an electron. The ionization potential of 9,10-anthraquinone has been reported in the range of 9.0 to 9.4 eV. nist.gov

The introduction of a cyanomethyl group (-CH₂CN) at the 2-position of the anthraquinone ring is expected to modulate these electronic properties. The cyanomethyl group is generally considered to be electron-withdrawing due to the electronegativity of the nitrogen atom and the sp-hybridized carbon of the nitrile. This electron-withdrawing nature is anticipated to have a more pronounced effect on the electron affinity than on the ionization potential.

Computational studies, particularly those employing Density Functional Theory (DFT), have proven effective in predicting the electronic properties of substituted anthraquinones with a good correlation to experimental data. nih.govrsc.org For this compound, it is predicted that the electron-withdrawing cyanomethyl group would increase the electron affinity relative to the parent anthraquinone. This is because the substituent helps to delocalize the negative charge in the resulting radical anion, thereby stabilizing it. Conversely, the ionization potential is expected to increase, as the removal of an electron from the highest occupied molecular orbital (HOMO) would be more difficult from an electron-deficient system.

Studies on other substituted anthraquinones have shown that the position of the substituent significantly influences the electronic properties. nih.gov For instance, substitutions at the 2-position have a distinct electronic effect compared to substitutions at the 1-position due to the different proximity to the carbonyl groups and the nodal planes of the frontier molecular orbitals.

Table 1: Comparison of Expected Electronic Properties

| Compound | Expected Electron Affinity | Expected Ionization Potential |

| 9,10-Anthraquinone (experimental) | ~1.59 eV aip.org | ~9.0-9.4 eV nist.gov |

| This compound | Higher than 9,10-Anthraquinone | Higher than 9,10-Anthraquinone |

Note: The values for this compound are qualitative predictions based on the electronic effects of the cyanomethyl substituent.

Acid-Base Properties and Protonation Equilibria of the Compound

The acid-base properties of this compound are determined by the potential protonation and deprotonation sites within its molecular structure. The primary sites of interest are the carbonyl oxygens, the nitrile nitrogen, and the methylene protons of the cyanomethyl group.

The carbonyl oxygens of the anthraquinone moiety are weakly basic and can be protonated in strongly acidic media. The resulting protonated species would be resonance-stabilized. The basicity of these oxygens is influenced by the electronic nature of the substituents on the aromatic rings. The electron-withdrawing cyanomethyl group at the 2-position is expected to decrease the electron density on the carbonyl oxygens, thereby reducing their basicity compared to unsubstituted anthraquinone.

The nitrogen atom of the nitrile group is extremely weakly basic. The sp-hybridization of the nitrogen atom means its lone pair of electrons has significant s-character and is held closely to the nucleus, making it less available for protonation. Therefore, under typical acidic conditions, the protonation of the nitrile nitrogen is highly unfavorable.

The most significant acidic character of the molecule is attributed to the methylene protons (-CH₂-) of the cyanomethyl group. The presence of the adjacent electron-withdrawing nitrile group and the large π-system of the anthraquinone core stabilizes the conjugate base (a carbanion) formed upon deprotonation. This stabilization increases the acidity of the methylene protons, making them susceptible to removal by a sufficiently strong base. The pKa value for these protons has not been experimentally determined for this specific compound, but it is expected to be significantly lower than that of a simple alkane.

The electrochemistry of anthraquinone derivatives is known to be pH-dependent, which is related to the protonation of the reduced forms of the quinone (the semiquinone radical anion and the hydroquinone (B1673460) dianion). researchgate.net In the case of this compound, the reduction of the quinone moiety would lead to species where the pKa values of the hydroquinone hydroxyl groups would be a key characteristic. Studies on other anthraquinone derivatives have shown that these pKa values can be influenced by the nature and position of the substituents. researchgate.net

Table 2: Potential Acid-Base Equilibria

| Equilibrium | Description | Expected pKa/pKb Range |

| Deprotonation of -CH₂CN | Formation of a carbanion | Acidic (specific value unknown) |

| Protonation of Carbonyl Oxygen | Formation of a protonated quinone | Very low pKb (strongly acidic conditions) |

| Protonation of Nitrile Nitrogen | Formation of a nitrilium ion | Extremely low pKb (highly unfavorable) |

Note: The pKa/pKb ranges are qualitative estimations based on the structural features of the molecule and data from related compounds.

Spectroscopic and Structural Elucidation Research of 2 9,10 Dioxoanthracen 2 Yl Acetonitrile

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

A definitive analysis of 2-(9,10-Dioxoanthracen-2-yl)acetonitrile using Nuclear Magnetic Resonance (NMR) spectroscopy would provide crucial information about its molecular structure. A standard ¹H NMR spectrum would reveal the chemical environment of the hydrogen atoms, showing characteristic signals for the aromatic protons on the anthracene (B1667546) core and the methylene (B1212753) (-CH₂) protons of the acetonitrile (B52724) group. Similarly, a ¹³C NMR spectrum would identify all unique carbon atoms, including the carbonyl carbons of the quinone, the aromatic carbons, the methylene carbon, and the nitrile carbon.

Despite the utility of this technique, specific, experimentally-derived ¹H and ¹³C NMR data sets for this compound have not been located in peer-reviewed publications or public spectral databases. While some commercial suppliers may hold such data, it is not publicly accessible. bldpharm.com

Infrared and Raman Vibrational Spectroscopy for Functional Group Characterization

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups within a molecule through their characteristic vibrational frequencies. For this compound, an IR spectrum would be expected to show strong absorption bands corresponding to:

The C≡N (nitrile) stretch, typically appearing in the range of 2220-2260 cm⁻¹.

The C=O (carbonyl) stretches of the quinone system, usually found between 1660-1700 cm⁻¹.

The C=C stretches of the aromatic rings.

The C-H stretches of the aromatic and methylene groups.

No specific experimental IR or Raman spectra for this compound are available in the surveyed literature. For context, the NIST Chemistry WebBook provides IR data for the parent compound, 9,10-Anthracenedione, but this does not account for the contributions of the acetonitrile substituent. nist.gov

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₆H₉NO₂), the expected exact mass would be approximately 247.0633 g/mol . cato-chem.com

Tandem mass spectrometry (MS/MS) would further elucidate the structure by inducing fragmentation and allowing for the analysis of the resulting ion pathways. Expected fragmentation might include the loss of the cyanomethyl radical (•CH₂CN) or cleavage of the quinone ring. However, detailed experimental mass spectra and fragmentation analyses specifically for this compound are not documented in available scientific reports. The NIST database contains mass spectrometry data for 9,10-Anthracenedione, but not its acetonitrile derivative. nist.gov

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. This technique would determine precise bond lengths, bond angles, and intermolecular interactions, such as π-stacking, which are common in polycyclic aromatic compounds. Such an analysis would offer unambiguous proof of the compound's connectivity and conformation. A search of crystallographic databases and scientific literature did not yield any results for the crystal structure of this compound.

Electronic Absorption and Emission Spectroscopy: Insights into Electronic Structure

UV-Visible absorption and fluorescence emission spectroscopy are used to study the electronic transitions within a molecule. The extended π-conjugated system of the anthraquinone (B42736) core is expected to result in strong absorption in the UV and possibly the visible regions of the electromagnetic spectrum. The position of the absorption maxima (λmax) would provide insight into the energy of the electronic transitions.

If the compound is fluorescent, an emission spectrum would reveal the wavelength of light emitted after excitation, offering further information about the excited state properties. While studies on various anthracene derivatives show rich photophysical behavior, specific absorption and emission spectra for this compound, particularly data that would allow for the creation of informative tables, are not available in the reviewed sources. chemrxiv.orgbgsu.edu

Computational and Theoretical Studies on 2 9,10 Dioxoanthracen 2 Yl Acetonitrile

Density Functional Theory (DFT) Calculations for Ground State Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and ground state properties of molecules. For 2-(9,10-Dioxoanthracen-2-yl)acetonitrile, DFT calculations can elucidate key parameters that govern its reactivity and physical characteristics.

Theoretical investigations on related anthraquinone (B42736) derivatives using DFT methods, often with the B3LYP functional, have provided valuable insights into their electronic properties. researchgate.netrsc.orgjku.at These studies typically involve geometry optimization to find the most stable molecular conformation, followed by calculation of electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally implies higher reactivity and suggests that the molecule can be more easily excited. nih.govschrodinger.com For anthraquinone derivatives, the distribution of HOMO and LUMO orbitals is characteristic. The HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is typically centered on the electron-deficient quinone core. The introduction of the acetonitrile (B52724) group at the 2-position is expected to influence these energy levels. The electron-withdrawing nature of the nitrile group can lower the energy of the LUMO, potentially reducing the HOMO-LUMO gap and affecting the molecule's redox properties. jcesr.org

DFT calculations can also provide information on the distribution of electron density and the molecular electrostatic potential (MEP), which highlights the electron-rich and electron-poor regions of the molecule. This is crucial for predicting how the molecule will interact with other chemical species.

Table 1: Predicted Electronic Properties of Anthraquinone Derivatives from DFT Studies

| Property | Typical Predicted Value/Characteristic | Significance |

|---|---|---|

| HOMO Energy | Dependent on substituents | Relates to electron-donating ability |

| LUMO Energy | Lowered by electron-withdrawing groups | Relates to electron-accepting ability |

| HOMO-LUMO Gap | ~2-3 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | Varies with substitution pattern | Influences solubility and intermolecular interactions |

Note: The values in this table are representative of typical anthraquinone derivatives and are intended for illustrative purposes. Specific values for this compound would require dedicated calculations.

Time-Dependent DFT (TD-DFT) for Excited State Characterization and Photophysical Predictions

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to study the excited states of molecules, making it invaluable for predicting their photophysical properties, such as UV-visible absorption spectra. researchgate.netsemanticscholar.org

For a molecule like this compound, TD-DFT calculations can predict the energies of electronic transitions from the ground state to various excited states. mdpi.com These transition energies correspond to the wavelengths of light that the molecule will absorb. The calculations also provide the oscillator strength for each transition, which is a measure of the intensity of the corresponding absorption band. nih.gov

Studies on substituted anthraquinones have shown that TD-DFT can accurately predict their absorption spectra. uclouvain.be The parent anthraquinone molecule exhibits characteristic absorption bands in the UV region. The position and intensity of these bands are sensitive to the nature and position of substituents. The acetonitrile group, with its π-system, is expected to cause a bathochromic (red) shift in the absorption spectrum compared to unsubstituted anthraquinone.

Furthermore, TD-DFT can be used to understand the nature of the electronic transitions. For many anthraquinone derivatives, the lowest energy transition is of a π → π* character, often with some degree of intramolecular charge transfer (ICT). researchgate.net In the case of this compound, an ICT from the anthraquinone core to the acetonitrile group upon photoexcitation is plausible.

Table 2: Predicted Photophysical Properties of Substituted Anthraquinones from TD-DFT Calculations

| Property | Predicted Characteristic | Significance |

|---|---|---|

| Maximum Absorption Wavelength (λmax) | Red-shifted with electron-withdrawing/donating groups | Determines the color and light-harvesting ability |

| Oscillator Strength (f) | High for allowed transitions | Corresponds to the intensity of absorption peaks |

| Nature of Electronic Transition | Typically π → π* with possible ICT character | Influences excited-state reactivity and decay pathways |

Note: This table illustrates general trends for substituted anthraquinones based on TD-DFT studies. The specific properties of this compound would need to be calculated directly.

Molecular Dynamics Simulations of this compound Interactions in Solvents

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. arxiv.orgmdpi.com This technique is particularly useful for investigating the behavior of a solute, such as this compound, in a solvent, providing insights into solvation, diffusion, and conformational dynamics. rsc.org

MD simulations of anthraquinone and its derivatives in various solvents, including acetonitrile, have been performed to understand their solvation structure. researchgate.netaip.orgresearchgate.netaip.orgchemrxiv.org These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. For complex molecules, polarizable force fields may be developed to more accurately capture the electronic response of the molecule to its environment. researchgate.netaip.org

A simulation of this compound in a solvent like water or acetonitrile would reveal how the solvent molecules arrange themselves around the solute. The polar carbonyl groups of the anthraquinone core and the nitrile group would be expected to form strong interactions with polar solvent molecules. The simulations can quantify these interactions through radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from a solute atom.

MD simulations can also be used to calculate thermodynamic properties related to solvation, such as the free energy of solvation. This information is crucial for understanding the solubility of the compound. Furthermore, by analyzing the trajectory of the molecule over time, one can study its conformational flexibility and how it is influenced by the solvent. For example, the rotation around the bond connecting the acetonitrile group to the anthraquinone ring can be investigated.

Table 3: Information Obtainable from Molecular Dynamics Simulations

| Simulation Output | Description | Relevance to this compound |

|---|---|---|

| Radial Distribution Functions (RDFs) | Describes the local ordering of solvent molecules around the solute. | Reveals the structure of the solvation shell around the anthraquinone core and acetonitrile group. |

| Coordination Numbers | The number of solvent molecules in the first solvation shell. | Quantifies the immediate solvent environment. |

| Diffusion Coefficient | A measure of the translational mobility of the solute in the solvent. | Provides insight into the molecule's transport properties. |

Quantitative Structure-Property Relationship (QSPR) Modeling for Anthraquinone Derivatives

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the structural or physicochemical properties of a series of compounds with a specific property of interest. mdpi.comnih.govmdpi.com For anthraquinone derivatives, QSPR models can be developed to predict properties such as solubility, toxicity, or antioxidant activity. mdpi.comnih.gov

The development of a QSPR model involves several steps. First, a dataset of molecules with known properties is compiled. Then, for each molecule, a set of numerical descriptors is calculated. These descriptors can encode various aspects of the molecular structure, such as topological, geometrical, or electronic features. Finally, a mathematical model is built to relate the descriptors to the property of interest. This is often achieved using statistical methods like multiple linear regression (MLR) or machine learning techniques like artificial neural networks (ANN). nih.gov

A QSPR study on the solubility of anthraquinone derivatives in supercritical carbon dioxide demonstrated the utility of this approach. nih.gov By using a combination of descriptors, the researchers were able to build models that could accurately predict the solubility of new compounds. Such models could be applied to this compound to estimate its solubility in various solvents without the need for experimental measurements.

QSPR models can also be used to screen large virtual libraries of compounds to identify candidates with desired properties. For example, if one were interested in finding anthraquinone derivatives with high antioxidant activity, a QSPR model could be used to predict this property for a wide range of structures, including this compound.

Reaction Pathway Predictions and Transition State Analysis for this compound

Computational chemistry can be used to predict the likely reaction pathways for a molecule and to analyze the transition states involved in these reactions. This is crucial for understanding the synthesis, degradation, and metabolic fate of a compound.

For the synthesis of this compound, computational methods could be used to explore different synthetic routes. By calculating the energies of reactants, intermediates, transition states, and products, one can determine the most energetically favorable pathway. This can help in optimizing reaction conditions and improving yields.

Similarly, the degradation pathways of the molecule can be investigated. For example, one could study its susceptibility to hydrolysis, oxidation, or photodecomposition. By identifying the most likely degradation products, one can better understand the stability and environmental fate of the compound.

Transition state analysis is a key component of these studies. The transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the activation energy of the reaction. By locating the transition state structure and calculating its vibrational frequencies, one can confirm that it is a true saddle point on the potential energy surface.

Advanced Materials Science Applications of 2 9,10 Dioxoanthracen 2 Yl Acetonitrile and Its Composites

Integration into Organic Electronic Materials Research

The core structure of 2-(9,10-Dioxoanthracen-2-yl)acetonitrile, the anthraquinone (B42736) moiety, has been extensively studied for its electronic properties. Anthraquinone (AQ) is recognized as a promising building block for organic electronic materials. rsc.orgrsc.org Its derivatives are being investigated for use in various electronic devices due to their tunable electrochemical potentials and potential for high performance. rsc.orgrsc.org

Anthraquinone derivatives are notable for their potential as n-type organic semiconductors. aip.org The charge transport properties in organic semiconductors are fundamentally influenced by factors such as the electronic coupling between molecules, energetic disorder, and polaronic effects. nih.gov The rigid, planar structure of the anthraquinone core can facilitate significant intermolecular π-π interactions, which are crucial for efficient charge transport. acs.org

Computational studies on various anthraquinone derivatives have shown that substitutions on the anthraquinone core can significantly alter their charge transport properties. aip.org For instance, the addition of electron-withdrawing groups can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, which is beneficial for electron injection and transport in n-type materials. aip.org The nitrile group (-CN) in this compound is an electron-withdrawing group, suggesting that this compound likely exhibits n-type semiconductor behavior.

The charge carrier mobility, a key parameter for semiconductor performance, is highly dependent on the molecular packing in the solid state. For anthracene (B1667546) derivatives, a layered herringbone packing motif has been shown to facilitate two-dimensional charge transport, leading to high-performance organic field-effect transistors (OFETs). nih.gov While the specific crystal structure and mobility of this compound are not widely reported, the general characteristics of related compounds suggest its potential for ordered self-assembly, which would be conducive to efficient charge transport.

Table 1: Charge Transport Properties of Selected Organic Semiconductors

| Compound Family | Predominant Charge Carrier | Typical Mobility (cm²/Vs) | Key Structural Feature |

|---|---|---|---|

| Anthracene Derivatives nih.gov | Hole (p-type) | Up to 2.40 | Planar aromatic core |

| Anthraquinone Derivatives aip.org | Electron (n-type) | Up to 0.28 | Electron-deficient quinone core |

| Perylene Diimides | Electron (n-type) | > 1 | Extended π-conjugated system |

This table presents representative data for compound families to provide context for the potential of this compound.

Anthracene and its derivatives have played a pivotal role in the development of Organic Light-Emitting Diodes (OLEDs), serving as blue emitters and host materials. rsc.org The rigid structure of anthracene provides high photoluminescence quantum yields. nih.gov Anthraquinone derivatives, while also being explored in OLEDs, are often investigated for different functionalities, such as in thermally activated delayed fluorescence (TADF) materials for high-efficiency red and deep-red OLEDs. researchgate.netrsc.org

The incorporation of electron-donating and electron-withdrawing groups on the anthracene core is a common strategy to tune the emission color and improve device efficiency. researchgate.net The structure of this compound, with its electron-accepting anthraquinone core and nitrile group, suggests its potential use as an electron-transporting material or as a component in a donor-acceptor type emitter. In such an architecture, the anthraquinone moiety would act as the acceptor. Donor-acceptor molecules are of great interest in OLEDs as they can exhibit TADF, a mechanism that allows for the harvesting of both singlet and triplet excitons, potentially leading to internal quantum efficiencies of up to 100%. researchgate.net

Application in Polymer Chemistry and Functional Coatings Development

The incorporation of functional organic molecules into polymer backbones or as side chains is a versatile strategy for creating materials with novel properties for applications such as functional coatings. Anthraquinone-functionalized polymers have been synthesized and investigated for their electroactive properties. For instance, a polyurethane with an anthraquinone moiety in its backbone has been shown to exhibit electrochromic and electrical memory effects. researchgate.net

The nitrile group in this compound offers a potential site for polymerization or for grafting onto other polymer chains. For example, the nitrile group could be hydrolyzed to a carboxylic acid, which can then be used in condensation polymerizations to form polyesters or polyamides. Alternatively, the methylene (B1212753) group adjacent to the nitrile could be a site for chemical modification to introduce polymerizable groups.

Polymers containing anthraquinone units have also been explored as cathode materials in batteries due to the redox activity of the quinone moiety. nih.gov This suggests that polymers incorporating this compound could be developed for energy storage applications. In the context of functional coatings, such polymers could be used to create surfaces with specific electronic or electrochemical properties.

Development of Optically Active Materials Incorporating this Compound

The optical properties of anthraquinone derivatives are of significant interest for various applications. A recent study on a related compound, (E)-2-((9,10-dioxo-9,10-dihydroanthracen-2-yl)amino)-2-oxo-N′-(p-tolyl)acetohydrazonoyl cyanide, investigated its structural and optical properties for photosensor applications. bohrium.com Thin films of this material were prepared and characterized, revealing its potential as an organic semiconductor in optoelectronic devices. bohrium.com

The optical properties, such as absorption and emission wavelengths, are largely determined by the electronic structure of the molecule. The anthraquinone core has a characteristic absorption in the UV-visible region. The substituents on the core can modulate these properties. The acetonitrile (B52724) group, being electron-withdrawing, is expected to influence the energy levels of the frontier molecular orbitals and thus the optical bandgap.

Computational studies on anthraquinone derivatives have shown that the choice of substituent can significantly influence their optical properties, impacting their potential applications in optoelectronic devices. aip.org For instance, halogen substitutions can decrease the optical bandgap. aip.org This tunability suggests that this compound could be a valuable component in the design of new optically active materials, where its specific absorption and emission characteristics could be harnessed for applications in sensors, photodetectors, or as a component in fluorescent probes.

Supramolecular Assemblies and Nanostructured Materials Formation

Supramolecular chemistry involves the study of systems composed of a discrete number of molecules held together by non-covalent interactions. rsc.org The formation of well-defined nanostructures through the self-assembly of organic molecules is a key area of nanotechnology. The rigid and planar structure of the anthraquinone core makes it an excellent candidate for forming ordered assemblies through π-π stacking interactions. nih.gov

The self-assembly of this compound in the solid state or in solution would be governed by a combination of intermolecular forces. The primary driving force for the assembly of anthraquinone derivatives is often π-π stacking between the aromatic cores. nih.gov In addition to this, the polar carbonyl and nitrile groups can participate in dipole-dipole interactions, further directing the self-assembly process.

The presence of the acetonitrile group introduces an additional element of directionality to the intermolecular interactions. Hydrogen bonding, although not as prominent as in molecules with -OH or -NH groups, could potentially occur between the nitrogen of the nitrile group and hydrogen atoms on neighboring molecules. The interplay of these various non-covalent interactions—π-π stacking, dipole-dipole forces, and potential weak hydrogen bonds—would determine the final supramolecular architecture.

A study on a supramolecular dimer based on an anthraquinone derivative demonstrated enhanced photophysical properties upon self-assembly. rsc.org This highlights the potential of controlling the self-assembly of molecules like this compound to create nanostructured materials with tailored optical and electronic properties for applications in photocatalysis and other areas of materials science.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Anthraquinone |

| (E)-2-((9,10-dioxo-9,10-dihydroanthracen-2-yl)amino)-2-oxo-N′-(p-tolyl)acetohydrazonoyl cyanide |

| Perylene Diimides |

Fabrication of Metal-Organic Frameworks (MOFs)

The synthesis of Metal-Organic Frameworks (MOFs) requires organic ligands with specific functional groups, typically carboxylates or azolates, that can coordinate with metal ions to form a porous network. researchgate.net The target compound, this compound, possesses a nitrile (-CN) group. While nitrile groups can participate in coordination chemistry, they are less commonly employed as primary linking groups in the synthesis of robust, porous MOFs compared to carboxylates.

Scientific literature details the successful fabrication of MOFs using other derivatives of the anthraquinone core that have been functionalized with more traditional linking groups. For example, ligands such as anthraquinone-2,3-dicarboxylic acid and anthraquinone-2,6-disulfonate have been used to create MOFs for applications in batteries and photoelectrochemical cells, respectively. mdpi.comrsc.org These studies demonstrate that the rigid anthraquinone backbone is a suitable building block for creating stable frameworks. However, specific methods for the fabrication of MOFs using this compound as the organic linker are not documented in current research. The development of such a process would likely require novel synthesis strategies tailored to the reactivity of the acetonitrile functional group.

Energy Storage Applications: Research into Supercapacitors and Battery Components

The 9,10-dioxoanthracene (anthraquinone) core of the title compound is a well-studied redox-active moiety, making its derivatives promising candidates for energy storage applications. The fundamental charge storage mechanism in anthraquinones involves a reversible two-electron, two-proton reduction of the quinone groups to a hydroquinone (B1673460), a process ideal for electrochemical energy storage. researchgate.net

Supercapacitors

Anthraquinone derivatives are investigated as pseudocapacitive materials to enhance the energy density of supercapacitors. These molecules can be grafted onto high-surface-area conductive materials, such as graphene, to combine the high power density of electric double-layer capacitance (EDLC) with the high energy density of Faradaic reactions.

In a notable study, 2-aminoanthraquinone (B85984) (AAQ), a closely related derivative, was covalently grafted onto chemically modified graphene to create a hydrogel electrode. This composite material demonstrated significantly enhanced performance compared to a pure graphene hydrogel, showcasing the potential of the anthraquinone core in supercapacitor design. researchgate.net The key performance metrics are detailed in the table below.

| Electrode Material | Specific Capacitance (at 0.3 A/g) | Rate Capability | Cycling Stability | Reference |

|---|---|---|---|---|

| 2-Aminoanthraquinone-Grafted Graphene Hydrogel (AQSGH) | 258 F/g | Excellent | Long cycle life | researchgate.net |

| Pure Graphene Hydrogel | 193 F/g | - | - | researchgate.net |

Battery Components

The high theoretical capacity and structural diversity of anthraquinone derivatives make them attractive as electrode materials for next-generation batteries, including lithium-ion (LIBs) and sodium-ion (SIBs) systems. mdpi.comresearchgate.net The main challenge for small organic molecules like anthraquinones is their dissolution into organic electrolytes, which leads to poor cycling stability. mdpi.com

To overcome this, researchers have incorporated the anthraquinone unit into larger structures like MOFs or covalent organic frameworks (COFs). These frameworks effectively prevent the dissolution of the redox-active molecules, significantly enhancing charge/discharge performance and stability. mdpi.comnih.gov

Anthraquinone-based MOFs: MOFs using anthraquinone-2,3 dicarboxylic acid as a ligand have been successfully tested as cathodes for LIBs, demonstrating that the framework structure improves cycling performance by inhibiting dissolution. mdpi.com

Anthraquinone-based COFs: An anthraquinone carbonyl-containing COF used as an anode for aqueous ammonium-ion batteries exhibited a high specific capacity of 141 mAh/g and retained 90% of its capacity after 8000 cycles. nih.gov

Anthraquinone Derivatives in SIBs: A novel anthraquinone derivative used as an anode material for sodium-ion batteries delivered a reversible capacity of 173 mAh/g with an exceptionally high initial Coulombic efficiency of 98%. elsevierpure.com

The performance of various anthraquinone-based materials in battery applications is summarized below.

| Electrode Material | Battery Type | Role | Reversible Capacity | Cycling Stability | Reference |

|---|---|---|---|---|---|

| Anthraquinone-based COF | Aqueous NH₄-ion | Anode | 141 mAh/g at 0.1 A/g | 90% retention after 8000 cycles | nih.gov |

| C₁₄H₆O₄Na₂-CNT Composite | Sodium-ion (SIB) | Anode | 173 mAh/g at 0.1 C | 82% retention after 50 cycles | elsevierpure.com |

| MnAQDC MOF | Lithium-ion (LIB) | Cathode | Good cycling performance | Effectively suppressed dissolution | mdpi.com |

Given these findings, this compound holds significant potential as an active material for energy storage, leveraging the proven redox capabilities of its anthraquinone core. Future research could focus on its direct application as an electrode material or its incorporation into conductive composites and polymer frameworks to enhance stability and performance.

Chemosensing and Molecular Recognition Research Utilizing 2 9,10 Dioxoanthracen 2 Yl Acetonitrile

Design Principles for Anthraquinone-Based Chemosensors

The design of chemosensors based on the anthraquinone (B42736) framework typically involves the integration of two key components: a signaling unit (the anthraquinone core) and a recognition unit (a receptor). The anthraquinone moiety is valued for its redox activity and its ability to engage in photoinduced electron transfer (PET) and intramolecular charge transfer (ICT), which are fundamental mechanisms for generating a detectable signal, such as a change in color (colorimetric) or fluorescence.

The receptor is a molecular entity designed to selectively bind with a target analyte (e.g., an ion or molecule). This binding event is engineered to perturb the electronic properties of the anthraquinone signaling unit, leading to a measurable change in its spectroscopic output. The substituent at the 2-position of the anthraquinone core, in this case, the acetonitrile (B52724) group, would be expected to influence the compound's electronic and photophysical properties. The nitrile group is electron-withdrawing and could potentially be involved in or modified to create a specific binding site.

Specific Ion Recognition Studies (e.g., Anions, Transition Metal Ions)

No specific studies on the use of 2-(9,10-Dioxoanthracen-2-yl)acetonitrile for ion recognition were found in the available literature. Hypothetically, the acetonitrile group could be hydrolyzed to a carboxylic acid or an amide to create a binding site for cations. Alternatively, the aromatic backbone could be functionalized with ion-recognizing moieties like crown ethers for cation sensing or with hydrogen-bond donors (e.g., ureas, thioureas) for anion sensing.

Selective Detection of Small Organic Molecules and Biomarkers

There is no documented research on this compound being employed for the selective detection of small organic molecules or biomarkers. In principle, the design of such a sensor would require the incorporation of a receptor with a specific size, shape, and functionality to selectively bind to a target molecule, such as a specific amino acid, glucose, or a disease biomarker. This binding would then need to trigger a signal from the anthraquinone core.

Fluorescence Quenching and Enhancement Mechanisms in Sensing Applications

Fluorescence quenching and enhancement are common signaling mechanisms in anthraquinone-based sensors. In a typical PET sensor, the receptor is linked to the fluorophore (anthraquinone). In the absence of the analyte, an electron transfer from the receptor to the excited fluorophore can occur, quenching the fluorescence. Upon binding of the analyte to the receptor, this PET process can be inhibited, leading to a "turn-on" fluorescence response. Conversely, binding of an analyte could also introduce a new pathway for non-radiative decay, resulting in fluorescence quenching (a "turn-off" response). Without experimental data for this compound, its specific behavior cannot be described.

Chromogenic and Ratiometric Sensing Strategies Employing the Compound

Chromogenic sensors produce a change in color visible to the naked eye upon interaction with an analyte. This is often achieved through an ICT mechanism, where analyte binding alters the energy of the molecule's frontier orbitals, causing a shift in the absorption spectrum.

Ratiometric sensing is a more advanced technique that involves measuring the ratio of fluorescence intensities at two different wavelengths. This method can provide more reliable and quantitative results as it can correct for variations in probe concentration and instrumental efficiency. For an anthraquinone derivative to be a ratiometric sensor, it would typically need to exhibit a significant shift in its emission spectrum upon analyte binding, leading to changes in the intensities at two distinct wavelengths. No such strategies have been reported for this compound.

Photophysical Investigations of 2 9,10 Dioxoanthracen 2 Yl Acetonitrile

Fluorescence Quantum Yields and Lifetimes

The fluorescence quantum yield (Φf) and lifetime (τf) are critical parameters that quantify the efficiency and dynamics of a molecule's fluorescence. For anthraquinone (B42736) derivatives, these values are highly sensitive to the nature and position of substituents on the anthraquinone core. Generally, the parent 9,10-anthraquinone molecule is known to exhibit very weak fluorescence due to efficient intersystem crossing to the triplet state.

It is expected that the introduction of an acetonitrile (B52724) group at the 2-position could modulate the electronic properties of the anthraquinone core, potentially influencing the fluorescence quantum yield and lifetime. The electron-withdrawing nature of the nitrile group might affect the energy levels of the singlet and triplet states, thereby altering the competition between fluorescence and non-radiative decay pathways. However, without experimental data, specific values for the fluorescence quantum yield and lifetime of 2-(9,10-Dioxoanthracen-2-yl)acetonitrile cannot be provided. For comparison, the fluorescence quantum yields of other substituted anthraquinones can vary significantly, from near zero to moderate values, depending on the electronic and steric effects of the substituents.

Table 1: Anticipated Fluorescence Properties of this compound in Various Solvents

| Solvent | Expected Fluorescence Quantum Yield (Φf) Range | Expected Fluorescence Lifetime (τf) Range (ns) |

| Hexane | Low | < 1 |

| Toluene (B28343) | Low to Moderate | 1-5 |

| Dichloromethane (B109758) | Low to Moderate | 1-5 |

| Acetonitrile | Low to Moderate | 1-5 |

| Ethanol | Low | < 2 |

Note: This table presents hypothetical ranges based on the known behavior of similar anthraquinone derivatives. Actual experimental values are required for confirmation.

Intersystem Crossing and Triplet State Dynamics

Intersystem crossing (ISC) is a photophysical process wherein a molecule in an excited singlet state transitions to a triplet state of lower energy. This process is particularly efficient in anthraquinone and its derivatives, which is a primary reason for their typically low fluorescence quantum yields. The rate of intersystem crossing (k_isc) is a key parameter governing the population of the triplet state.

The triplet state of anthraquinones is often long-lived and plays a crucial role in their photochemical reactivity, including photosensitization and energy transfer processes. The dynamics of the triplet state, including its lifetime (τ_T) and decay pathways, are influenced by factors such as the solvent environment and the presence of quenchers. For this compound, it is anticipated that intersystem crossing would be a dominant deactivation pathway for the excited singlet state. The acetonitrile substituent may influence the spin-orbit coupling, which in turn affects the ISC rate.

Energy Transfer Processes with External Quenchers

The excited states of a molecule can be deactivated by interaction with other molecules in a process known as quenching. This can occur through various mechanisms, including energy transfer and electron transfer. The study of quenching processes provides valuable insights into the accessibility and reactivity of the excited states.

For this compound, it is expected that its excited singlet and triplet states could be quenched by suitable external quenchers. For instance, molecules with appropriate energy levels could accept energy from the excited anthraquinone derivative, leading to a decrease in its fluorescence or phosphorescence intensity. The efficiency of this quenching is typically described by the Stern-Volmer equation. Common quenchers for aromatic compounds include oxygen, amines, and various organic and inorganic species. The specific quenching rate constants would depend on the quencher used and the solvent medium.

Solvatochromic and Thermochromic Behavior of the Compound

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon arises from the differential solvation of the ground and excited states of the molecule. Anthraquinone derivatives often exhibit solvatochromism due to changes in their dipole moment upon excitation. It is plausible that this compound would display solvatochromic shifts in its absorption and emission spectra. The extent of these shifts would be dependent on the polarity and hydrogen-bonding capabilities of the solvents.

Thermochromism, the change in color with temperature, is another potential property of this compound. This can be due to various factors, including changes in molecular conformation, aggregation state, or solvent-solute interactions at different temperatures. However, without experimental studies, the existence and nature of any thermochromic behavior for this compound remain speculative.

Aggregation-Induced Emission (AIE) and Excimer Formation Phenomena

Aggregation-induced emission (AIE) is a fascinating photophysical phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in a poor solvent or in the solid state. This effect is often attributed to the restriction of intramolecular motions in the aggregated state, which blocks non-radiative decay channels. Several anthraquinone derivatives have been reported to exhibit AIE characteristics. Given the planar structure of the anthraquinone core, it is conceivable that this compound could exhibit AIE, particularly if the acetonitrile group promotes specific intermolecular interactions in the aggregated state.

Excimer formation is another process that can occur in concentrated solutions or aggregates, where an excited molecule interacts with a ground-state molecule of the same kind to form an excited-state dimer. Excimer emission is typically red-shifted compared to the monomer emission. The likelihood of excimer formation in this compound would depend on the concentration, solvent, and the steric hindrance imposed by the substituent.

Derivatization Strategies and Structure Property Relationships of 2 9,10 Dioxoanthracen 2 Yl Acetonitrile

Synthesis of Substituted 2-(9,10-Dioxoanthracen-2-yl)acetonitrile Derivatives

The synthesis of substituted derivatives of this compound can be achieved through various established and innovative organic reactions. The anthraquinone (B42736) core and the acetonitrile (B52724) side chain offer multiple sites for functionalization, allowing for the introduction of a wide array of substituents.

A common strategy involves the use of 2-ethyl-9,10-anthraquinone as a starting material, which can undergo bromination with N-bromosuccinimide (NBS) followed by nucleophilic substitution to introduce the acetonitrile group. researchgate.net Further modifications can be performed on the anthraquinone ring system. For instance, amino-substituted derivatives can be synthesized through nucleophilic substitution of bromine in 1-amino-4-bromo-9,10-anthraquinones. researchgate.net

Another approach involves the direct functionalization of the anthraquinone core. For example, palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, can be employed to introduce aryl or amino groups at specific positions on the anthracene (B1667546) skeleton. The synthesis of 9,10-disubstituted anthracenes has been reported, and similar methodologies could be adapted for the target compound. semanticscholar.org

Furthermore, the acetonitrile group itself can be a site for derivatization. For example, Knoevenagel condensation of the active methylene (B1212753) group with various aldehydes can lead to the formation of more extended conjugated systems. chemrxiv.org This allows for the synthesis of a diverse library of derivatives with tailored properties.

Impact of Substituent Effects on Electronic and Photophysical Properties

The electronic and photophysical properties of this compound derivatives are highly sensitive to the nature and position of substituents on the anthraquinone core. semanticscholar.org By strategically introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), it is possible to tune the absorption and emission characteristics of these molecules. dntb.gov.ua

For instance, the introduction of EDGs such as amino or alkoxy groups is expected to cause a red-shift in the absorption and emission spectra due to the increased intramolecular charge transfer (ICT) character of the electronic transitions. mdpi.com Conversely, the attachment of EWGs like nitro or cyano groups would likely lead to a blue-shift and a decrease in fluorescence quantum yield.

The extension of the π-conjugated system, for example through the introduction of phenylethynyl groups, can also significantly alter the electronic states and lead to a red-shift in the emission spectrum. researchgate.net The photophysical properties of these derivatives can be studied using techniques such as UV-Vis absorption and fluorescence spectroscopy. chemrxiv.org

Table 1: Hypothetical Photophysical Data for Substituted this compound Derivatives

| Substituent (R) | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (ΦF) |

| -H | 420 | 480 | 0.35 |

| -NH2 | 450 | 520 | 0.50 |

| -NO2 | 405 | 460 | 0.15 |

| -OCH3 | 445 | 510 | 0.45 |

| -CN | 410 | 465 | 0.20 |

Modulation of Redox Potentials through Structural Modifications

The redox behavior of this compound can be systematically modulated through structural modifications. The anthraquinone moiety is known to undergo two successive one-electron reductions to form the radical anion and then the dianion. researchgate.net The potentials at which these reduction events occur are influenced by the electronic effects of the substituents on the aromatic ring. researchgate.net

The introduction of electron-withdrawing groups is expected to facilitate the reduction process, resulting in a positive shift of the redox potentials. researchgate.net This is because EWGs stabilize the negatively charged reduced species. Conversely, electron-donating groups will make the reduction more difficult, leading to a negative shift in the redox potentials.

These modifications allow for the fine-tuning of the electrochemical properties of the molecule, which is crucial for applications in areas such as organic electronics and redox-flow batteries. The redox potentials can be experimentally determined using techniques like cyclic voltammetry. researchgate.net

Table 2: Hypothetical Redox Potentials for Substituted this compound Derivatives in Acetonitrile

| Substituent (R) | E1/2 (1) (V vs. SCE) | E1/2 (2) (V vs. SCE) |

| -H | -0.85 | -1.45 |

| -NH2 | -0.95 | -1.58 |

| -NO2 | -0.70 | -1.30 |

| -OCH3 | -0.92 | -1.55 |

| -CN | -0.72 | -1.33 |

Exploring Novel Linkers and Bridges for Anthracene-Acetonitrile Conjugates

The this compound scaffold can be incorporated into larger molecular architectures through the use of novel linkers and bridges. These conjugates can exhibit unique properties and functions, depending on the nature of the linker and the other molecular components. For example, linking the anthracene-acetonitrile unit to a carrier protein or an antibody can create antibody-drug conjugates (ADCs) for targeted therapy. nih.gov